molecular formula C17H18ClN3O3 B2936806 2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1421509-42-3

2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2936806
CAS No.: 1421509-42-3
M. Wt: 347.8
InChI Key: CKOXABSDESEQEB-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a pyrazin-2-yloxy group, linked to a 4-chlorophenoxyacetyl moiety. Its structure combines a moderately flexible piperidine ring with aromatic heterocycles (pyrazine and chlorophenyl), which influence electronic properties and biological interactions. Piperidine derivatives are widely explored in medicinal chemistry due to their adaptability in targeting enzymes and receptors, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitors .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-1-3-14(4-2-13)23-12-17(22)21-9-5-15(6-10-21)24-16-11-19-7-8-20-16/h1-4,7-8,11,15H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOXABSDESEQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Ring and Substituent Variations

Table 1: Structural and Functional Comparisons
Compound Name Core Ring Key Substituent(s) Molecular Weight (g/mol) Notable Properties
2-(4-Chlorophenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (Target) Piperidine Pyrazin-2-yloxy ~375.8* Balanced lipophilicity, moderate solubility
2-(4-Chlorophenoxy)-1-[4-(phenylmethyl)-1-piperazinyl]ethanone () Piperazine Benzyl ~369.9 Increased lipophilicity (logP ~3.2)
2-(4-Chlorophenoxy)-1-{4-[(9-ethylcarbazol-3-yl)methyl]piperazinyl}ethanone () Piperazine Carbazole-methyl ~546.1 High molecular weight, planar aromaticity
2-(4-Chlorophenoxy)-1-{4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}ethanone () Piperazine Triazolo-pyrimidine ~535.0 Fused heterocycles, potential H-bonding
2-Chloro-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone () Piperazine 4-Chlorophenyl ~273.2 Simpler structure, high crystallinity

*Calculated based on molecular formula.

Solubility and Pharmacokinetics

  • The target compound lacks ionizable groups (unlike the oxalate salt in ), relying on pyrazine’s polar N-atoms for aqueous solubility.
  • Piperazine-based analogs () generally exhibit higher solubility in acidic environments due to protonation of the piperazine nitrogen .
  • The carbazole derivative () likely has poor solubility without counterions, limiting bioavailability .

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